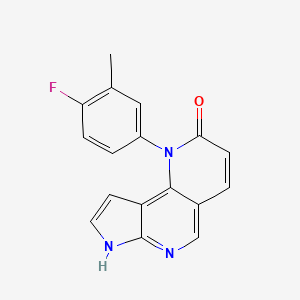
Stk16-IN-1
Übersicht
Beschreibung
STK16-IN-1: ist ein hochspezifischer Inhibitor der Serin/Threoninkinase 16 (STK16). Diese Verbindung hat eine potente inhibitorische Aktivität gegen STK16-Kinase mit einem IC50-Wert von 0,295 Mikromolar gezeigt . STK16 ist an verschiedenen zellulären Prozessen beteiligt, darunter die Zellzyklusregulation, die Proteinsynthese und die Signaltransduktion .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Herstellung von this compound beinhaltet eine Reihe synthetischer Schritte, einschließlich der Bildung einer Pyrrolonaphthyridinon-Kernstruktur. Die Verbindung wird im Allgemeinen mit 1:3-seriellen Verdünnungen für vier Konzentrationen (100 Nanomolar, 50 Nanomolar, 20 Nanomolar und 10 Nanomolar) und sechs Konzentrationen (1 Millimolar bis 10 Mikromolar) für ATP-Wettbewerbsversuche hergestellt . Die Kinase-Reaktion wird mit 1×Kinase-Reaktionsbuffer durchgeführt .
Industrielle Produktionsmethoden:
Chemische Reaktionsanalyse
Arten von Reaktionen: : this compound unterliegt hauptsächlich Kinase-Inhibitionsreaktionen. Es wirkt als ATP-kompetitiver Inhibitor, der an die ATP-Bindungsstelle der STK16-Kinase bindet .
Häufige Reagenzien und Bedingungen: : Die Verbindung wird typischerweise in Kinase-Assays mit Reagenzien wie ATP und Kinase-Reaktionspuffern verwendet . Es wird auch in Kombination mit Chemotherapeutika wie Cisplatin, Doxorubicin, Colchicin und Paclitaxel verwendet, um deren antiproliferative Wirkungen zu verstärken .
Hauptprodukte, die gebildet werden: : Das Hauptprodukt, das aus der Reaktion von this compound mit STK16-Kinase gebildet wird, ist der inhibierte Kinase-Komplex .
Wirkmechanismus
Target of Action
The primary target of Stk16-IN-1 is the serine/threonine kinase 16 (STK16), also known as PKL12 . STK16 is a member of the kinase family of enzymes, which play pivotal roles in numerous cellular processes, including cell cycle regulation, apoptosis, and signal transduction . Dysregulation of kinase activity is often implicated in various pathologies, including cancer, inflammation, and metabolic disorders .
Mode of Action
this compound is a small molecule designed to specifically inhibit the activity of the STK16 enzyme . It works by binding to the active site of the kinase, preventing it from phosphorylating its target substrates . By blocking the kinase activity of STK16, this compound can effectively halt abnormal signaling pathways that contribute to disease progression .
Biochemical Pathways
this compound affects several biochemical pathways. It has been shown to participate in the TGF-β signaling pathway, Trans-Golgi Network protein secretion and sorting, as well as cell cycle and Golgi assembly regulation . In the context of cancer, this compound has been found to phosphorylate c-MYC at serine 452, a pivotal event hindering the ubiquitin-proteasome pathway degradation of c-MYC .
Pharmacokinetics
The development of stk16 inhibitors typically involves high-throughput screening of compound libraries to identify molecules that can bind to stk16 with high affinity . Once potential inhibitors are identified, they undergo further optimization to enhance their specificity, potency, and pharmacokinetic properties .
Result of Action
this compound has been shown to have significant effects at the molecular and cellular levels. It reduces cell number and causes an accumulation of binucleated cells . It also increases populations of G2/M cells . In the context of colorectal cancer, this compound has been found to significantly curtail proliferation and c-MYC expression .
Biochemische Analyse
Biochemical Properties
Stk16-IN-1 plays a crucial role in biochemical reactions by inhibiting the kinase activity of STK16. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound inhibits the phosphorylation of substrates such as DRG1 and EIF4EBP1. The compound also exhibits selectivity across the kinome, as assessed using the KinomeScan profiling assay . Additionally, this compound inhibits mTOR kinase with an IC50 of 5.56 μM .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In MCF-7 cells, treatment with this compound results in a reduction in cell number and accumulation of binucleated cells . This compound also potentiates the antiproliferative effects of chemotherapeutics such as cisplatin, doxorubicin, colchicine, and paclitaxel . Furthermore, this compound has been shown to reduce cancer cell numbers and potentiate the antiproliferative effects of some chemotherapeutics .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an ATP-competitive inhibitor against the Numb Associated Kinase family serine/threonine kinase STK16. This compound inhibits the kinase activity of STK16 by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates . This inhibition leads to a reduction in cell proliferation and an increase in the population of binucleated cells . Additionally, this compound has been shown to phosphorylate c-MYC at serine 452, hindering its degradation via the ubiquitin-proteasome pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound treatment results in a reduction in cell number and accumulation of binucleated cells over a period of 72 hours . Long-term effects of this compound on cellular function include alterations in cell cycle progression and Golgi assembly regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have demonstrated that pharmacological inhibition of STK16 by this compound significantly curtails colorectal cancer proliferation and c-MYC expression . Higher doses of this compound may lead to toxic or adverse effects, although specific threshold effects and toxicity data are not extensively documented.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phosphorylation of DRG1 and EIF4EBP1 . The compound also interacts with enzymes such as mTOR kinase, inhibiting its activity . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound primarily localizes to the Golgi apparatus and cell membrane . Its distribution is influenced by its interactions with actin and other cytoskeletal proteins, which affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the Golgi apparatus and cell membrane . The compound’s activity and function are influenced by its localization, with autophosphorylation at specific sites such as Tyr198 playing a crucial role in its kinase activity and subcellular distribution . Mutations in these autophosphorylation sites can alter the localization and activity of this compound, affecting its overall function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of STK16-IN-1 involves a series of synthetic steps, including the formation of a pyrrolonaphthyridinone core structure. The compound is generally prepared with 1:3 serial dilutions for four concentrations (100 nanomolar, 50 nanomolar, 20 nanomolar, and 10 nanomolar) and six concentrations (1 millimolar to 10 micromolar) for ATP competition experiments . The kinase reaction is performed with 1×kinase reaction buffer .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: : STK16-IN-1 primarily undergoes kinase inhibition reactions. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of STK16 kinase .
Common Reagents and Conditions: : The compound is typically used in kinase assays with reagents such as ATP and kinase reaction buffers . It is also used in combination with chemotherapeutics like cisplatin, doxorubicin, colchicine, and paclitaxel to potentiate their antiproliferative effects .
Major Products Formed: : The primary product formed from the reaction of this compound with STK16 kinase is the inhibited kinase complex .
Wissenschaftliche Forschungsanwendungen
Chemie: : STK16-IN-1 wird als Werkzeugverbindung verwendet, um die biologischen Funktionen der STK16-Kinase zu untersuchen. Es hilft, die Rolle von STK16 in verschiedenen zellulären Prozessen aufzuklären .
Biologie: : In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der STK16-Inhibition auf die Zellproliferation, den Zellzyklusfortschritt und die Proteinsynthese zu untersuchen .
Medizin: : Die Verbindung hat potenzielle therapeutische Anwendungen in der Krebsbehandlung. Es wurde gezeigt, dass es die Anzahl der Krebszellen reduziert und die antiproliferativen Wirkungen von Chemotherapeutika verstärkt .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die ATP-Bindungsstelle der STK16-Kinase kompetitiv hemmt. Diese Hemmung verhindert die Phosphorylierung von Serin- und Threoninresten an Zielproteinen und stört so verschiedene zelluläre Prozesse, die von STK16 reguliert werden . Die Verbindung hat eine ausgezeichnete Selektivität im gesamten Kinom gezeigt, was sie zu einem wertvollen Werkzeug für die Untersuchung STK16-spezifischer Pfade macht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Ähnliche Verbindungen umfassen andere Kinase-Inhibitoren wie NPC132329 (Arcyriaflavin C) und NPC160898 . Diese Verbindungen zielen ebenfalls auf Serin/Threoninkinasen ab und haben in Molekulardynamiksimulationen eine hohe Bindungsaffinität und -stabilität gezeigt .
Einzigartigkeit: : STK16-IN-1 ist aufgrund seiner hohen Selektivität und Potenz gegenüber STK16-Kinase einzigartig. Es weist einen IC50-Wert von 0,295 Mikromolar auf, der deutlich niedriger ist als bei anderen Inhibitoren . Zusätzlich unterscheidet sich seine Fähigkeit, die Wirkungen von Chemotherapeutika zu verstärken, von anderen Kinase-Inhibitoren .
Eigenschaften
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNRDXHKVSKUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134342 | |
| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223001-53-3 | |
| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


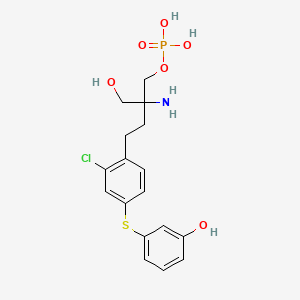

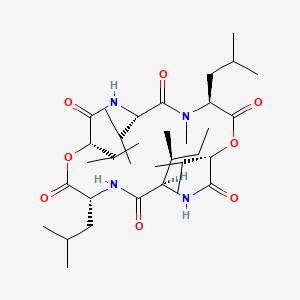
![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)
![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)
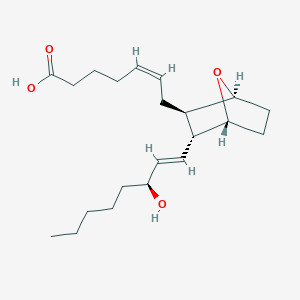
![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)
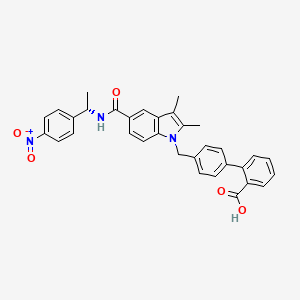
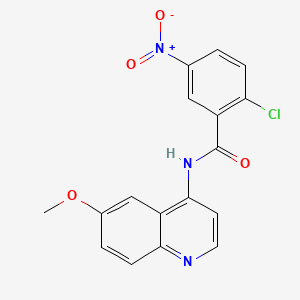

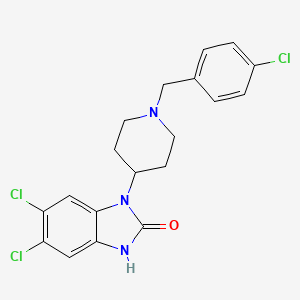
![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)
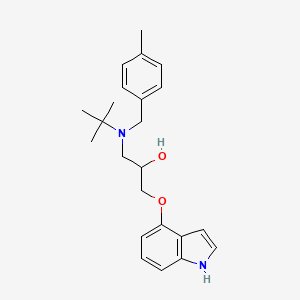
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)
